molecular formula C11H7BrN2S B12828487 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12828487
M. Wt: 279.16 g/mol
InChI Key: BOCNHUZNKFEEHB-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole typically involves the reaction of 4-bromothiophene-2-carboxylic acid with o-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process to form the benzimidazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the functional groups on the thiophene or benzimidazole rings.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can enhance the compound’s binding affinity and specificity for certain targets, while the benzimidazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is unique due to its combination of a bromothiophene and a benzimidazole moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various functional materials and bioactive compounds.

Biological Activity

2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential as supported by various studies.

Chemical Structure and Properties

The structure of this compound features a brominated thiophene ring attached to a benzimidazole core. This unique structure is believed to contribute to its biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been evaluated against several bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus< 1
Escherichia coli4
Candida albicans64
Streptococcus faecalis8

These findings indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria, which is crucial in addressing antibiotic resistance issues.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast)5.85
HCT116 (colon)4.53
HepG2 (liver)<10

The data suggest that this compound may serve as a promising candidate for further development in cancer therapy due to its potent inhibitory effects on cancer cell proliferation.

Anti-inflammatory Activity

Benzimidazole derivatives have also shown anti-inflammatory properties through various mechanisms, including inhibition of pro-inflammatory cytokines. Although specific data on this compound is limited, related compounds have demonstrated significant effects in reducing inflammation markers.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at specific positions can enhance or reduce their efficacy against various biological targets. For instance, the presence of electron-withdrawing groups such as bromine can increase lipophilicity and improve membrane permeability, enhancing bioactivity.

Case Studies

Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole compounds exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents in infectious diseases.
  • Cancer Treatment : Another study reported that derivatives similar to this compound showed promising results in preclinical models for breast and colorectal cancers, warranting further investigation into their mechanisms of action and clinical applications.

Properties

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H7BrN2S/c12-7-5-10(15-6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)

InChI Key

BOCNHUZNKFEEHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CS3)Br

Origin of Product

United States

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